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Compound of Interest

Compound Name: Methyl 4-amino-3-bromobenzoate

Cat. No.: B025733 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-
amino-3-bromobenzoate, a key intermediate in the synthesis of various pharmaceutical and

agrochemical compounds. This document is intended for researchers, scientists, and drug

development professionals, offering in-depth insights into the structural elucidation of this

molecule using fundamental spectroscopic techniques. The causality behind experimental

choices and the self-validating nature of the described protocols are emphasized to ensure

scientific integrity.

Introduction
Methyl 4-amino-3-bromobenzoate (CAS No: 106896-49-5) is a substituted aromatic

compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .

Accurate structural confirmation is paramount for its application in complex organic synthesis.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally characterize its

chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information

about the carbon-hydrogen framework of a molecule. For Methyl 4-amino-3-bromobenzoate,

both ¹H and ¹³C NMR are essential for a complete structural assignment.
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Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of Methyl 4-amino-3-bromobenzoate is

as follows:

Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

Dissolution: Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated

solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.

The choice of solvent is critical to avoid signal overlap with the analyte.

Transfer: Transfer the clear solution into a clean 5 mm NMR tube. Ensure the solution is free

of any particulate matter.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using a

standard pulse program on a 400 MHz or higher field instrument. Key parameters to set

include the spectral width, acquisition time, and number of scans.

Processing: Process the raw data by applying a Fourier transform, phase correction, and

baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an

internal standard (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation

The ¹H NMR spectrum of Methyl 4-amino-3-bromobenzoate is expected to show distinct

signals corresponding to the aromatic protons, the amine protons, and the methyl ester

protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.9 d 1H Aromatic H (H-2)

~7.6 dd 1H Aromatic H (H-6)

~6.7 d 1H Aromatic H (H-5)

~4.3 br s 2H -NH₂

~3.8 s 3H -OCH₃

Table 1: Predicted ¹H NMR spectral data for Methyl 4-amino-3-bromobenzoate.

Causality of Signal Assignment:

The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the

benzene ring.

The proton at the C-2 position is a doublet due to coupling with the proton at C-6.

The proton at the C-6 position appears as a doublet of doublets due to coupling with both the

C-2 and C-5 protons.

The proton at the C-5 position is a doublet due to coupling with the C-6 proton.

The broad singlet for the amine protons is characteristic and its chemical shift can be

concentration and solvent dependent.

The singlet for the methyl ester protons integrates to three protons and appears in the typical

region for such functional groups.

Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms

and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy
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The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The data acquisition differs

in the use of a carbon-specific pulse program, typically with proton decoupling to simplify the

spectrum to a series of singlets.

Data Interpretation

The proton-decoupled ¹³C NMR spectrum of Methyl 4-amino-3-bromobenzoate will display

eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Chemical Shift (δ) ppm Assignment

~166 C=O (ester)

~148 C-4

~135 C-2

~122 C-6

~120 C-1

~112 C-5

~109 C-3

~52 -OCH₃

Table 2: Predicted ¹³C NMR spectral data for Methyl 4-amino-3-bromobenzoate.[1]

Causality of Signal Assignment:

The ester carbonyl carbon is the most downfield signal due to its direct attachment to two

electronegative oxygen atoms.

The aromatic carbons attached to the electron-donating amino group (C-4) and the electron-

withdrawing bromine (C-3) and ester group (C-1) have characteristic chemical shifts.

The upfield signal around 52 ppm is characteristic of the methyl ester carbon.
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Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the

vibrations of specific chemical bonds.

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid

powders.

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the

crystal. Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[2]

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups in Methyl 4-amino-3-bromobenzoate.

Data Interpretation

The IR spectrum of Methyl 4-amino-3-bromobenzoate will exhibit characteristic absorption

bands confirming the presence of the amine, ester, and aromatic functionalities.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200 N-H stretch Primary Amine (-NH₂)

~3050 C-H stretch Aromatic

~2950 C-H stretch Methyl (-OCH₃)

~1700 C=O stretch Ester

~1600, ~1480 C=C stretch Aromatic Ring

~1250 C-O stretch Ester

~1100 C-N stretch Aryl Amine

~750 C-Br stretch Aryl Bromide

Table 3: Expected characteristic IR absorption bands for Methyl 4-amino-3-bromobenzoate.

[1]
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Caption: Workflow for FTIR spectroscopic analysis using an ATR accessory.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and elemental composition of a molecule.

Experimental Protocol: Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile

compound like Methyl 4-amino-3-bromobenzoate.
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Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Injection: Inject a small volume of the solution into the GC inlet, where it is vaporized.

Separation: The sample travels through the GC column, separating it from any impurities.

Ionization: As the compound elutes from the column, it enters the mass spectrometer and is

ionized, typically by electron impact (EI).

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and

detected.

Data Interpretation

The mass spectrum of Methyl 4-amino-3-bromobenzoate will provide crucial information for

confirming its identity.

Molecular Ion Peak: The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in a near

1:1 ratio will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak.

The expected m/z values are 229 and 231.

Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization.

Common fragments may include the loss of the methoxy group (-OCH₃) or the entire ester

group (-COOCH₃).

m/z Assignment

229/231 [M]⁺ (Molecular Ion)

198/200 [M - OCH₃]⁺

170/172 [M - COOCH₃]⁺

Table 4: Expected key mass spectral peaks for Methyl 4-amino-3-bromobenzoate.[1]

Workflow for GC-MS Analysis
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Caption: Generalized workflow for GC-MS analysis.

Conclusion
The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a

comprehensive and self-validating characterization of Methyl 4-amino-3-bromobenzoate. ¹H

and ¹³C NMR elucidate the precise carbon-hydrogen framework, IR confirms the presence of

key functional groups, and MS verifies the molecular weight and elemental composition. This

multi-technique approach ensures the unambiguous structural confirmation of the molecule,

which is essential for its use in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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